molecular formula C22H22O4 B11928601 Isoarundinin II

Isoarundinin II

Cat. No.: B11928601
M. Wt: 350.4 g/mol
InChI Key: YDUHMWDSDQEXHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Isoarundinin II undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: this compound can be reduced using reducing agents like sodium borohydride.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic environments, organic solvents, and specific catalysts. The major products formed from these reactions vary based on the type of reaction and the conditions applied .

Comparison with Similar Compounds

Isoarundinin II is similar to other stilbenoid compounds such as:

  • Isoarundinin I
  • Batatasin III
  • Bulbocodin D
  • Shancigusin F

Compared to these compounds, this compound is unique due to its specific molecular structure and its potent inhibitory effect on acetylcholinesterase . This makes it a valuable compound for research in neurodegenerative diseases and antioxidant therapies.

Properties

Molecular Formula

C22H22O4

Molecular Weight

350.4 g/mol

IUPAC Name

3-[2-(3-hydroxyphenyl)ethyl]-2-[(4-hydroxyphenyl)methyl]-5-methoxyphenol

InChI

InChI=1S/C22H22O4/c1-26-20-13-17(8-5-15-3-2-4-19(24)11-15)21(22(25)14-20)12-16-6-9-18(23)10-7-16/h2-4,6-7,9-11,13-14,23-25H,5,8,12H2,1H3

InChI Key

YDUHMWDSDQEXHH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)O)CC2=CC=C(C=C2)O)CCC3=CC(=CC=C3)O

Origin of Product

United States

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